2,6-Naphthyridin-3-amine
Overview
Description
2,6-Naphthyridin-3-amine is a nitrogen-containing heterocyclic compound. It belongs to the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridine rings through two adjacent carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Naphthyridin-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-aminopyridine with suitable electrophiles under controlled conditions. For instance, the Skraup quinoline synthesis can be adapted to produce naphthyridine derivatives by using 3-aminopyridine .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2,6-Naphthyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce naphthyridine derivatives with reduced functional groups .
Scientific Research Applications
2,6-Naphthyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2,6-Naphthyridin-3-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its anticancer activity may be attributed to its ability to inhibit certain kinases or interfere with DNA replication . The exact pathways and targets can vary depending on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
1,6-Naphthyridine: Another isomer with similar biological activities but different structural properties.
1,8-Naphthyridine: Known for its use in medicinal chemistry, particularly in the development of antimicrobial agents.
2,7-Naphthyridine: Exhibits unique reactivity and is used in various synthetic applications.
Uniqueness: 2,6-Naphthyridin-3-amine stands out due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its broad spectrum of biological activities make it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
2,6-naphthyridin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-8-3-7-4-10-2-1-6(7)5-11-8/h1-5H,(H2,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWDXCSKXABQCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=CC(=NC=C21)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70702049 | |
Record name | 2,6-Naphthyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70702049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3423-42-5 | |
Record name | 2,6-Naphthyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70702049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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